molecular formula C13H20N2OS B7925007 (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide

(S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide

Cat. No.: B7925007
M. Wt: 252.38 g/mol
InChI Key: GOEOUHXNGJTETI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide is a chiral amide compound characterized by its (S)-configured amino group, an ethyl substituent, and a 4-methylsulfanyl-benzyl group attached to the amide nitrogen. The methylsulfanyl (SCH₃) group on the benzyl ring introduces sulfur-based electronic effects, while the ethyl group contributes moderate steric bulk.

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-4-15(13(16)10(2)14)9-11-5-7-12(17-3)8-6-11/h5-8,10H,4,9,14H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEOUHXNGJTETI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)SC)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=C(C=C1)SC)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropionamide, 4-methylsulfanyl-benzyl chloride, and ethylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like dichloromethane or tetrahydrofuran is used.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide. For instance, derivatives with similar thioether functionalities have demonstrated significant antiproliferative activities against various cancer cell lines, including breast cancer and melanoma cells.

  • Mechanism of Action : These compounds often exert their effects by inducing apoptosis in cancer cells and inhibiting key signaling pathways such as STAT3 phosphorylation, which is critical in tumor growth and survival .

Neuroprotective Effects

Compounds with similar structural motifs have been explored for their neuroprotective effects, particularly as potential treatments for neurodegenerative diseases. The thioether group may contribute to enhanced interaction with neuronal receptors, promoting cell survival and repair mechanisms in models of neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the SAR of (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide is crucial for optimizing its therapeutic efficacy. Research indicates that modifications to the side chains can significantly impact biological activity:

  • Alkyl Substituents : Variations in the length and branching of alkyl chains have been shown to influence both potency and selectivity against cancer cell lines.
  • Amino Acid Linkers : The introduction of different amino acid linkers can enhance solubility and bioavailability, leading to improved pharmacokinetic profiles .

Case Studies

Several case studies demonstrate the application of (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide-related compounds in clinical settings:

  • Breast Cancer Treatment : A study evaluated a series of thioether-containing compounds against MDA-MB-231 (triple-negative breast cancer) cell lines, revealing IC50 values as low as 3.38 μM, indicating strong antiproliferative activity .
  • Neurodegenerative Disease Models : In vivo studies have shown that certain derivatives can significantly improve neuronal survival rates in models of Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide are best contextualized against related amides with variations in N-substituents, benzyl ring substituents, and amide backbone length. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Benzyl Substituent N-Substituents Amide Type Molecular Weight (g/mol) Key Features
Target Compound (Ref: 10-F086012) C₁₃H₂₀N₂OS 4-methylsulfanyl Ethyl, 4-methylsulfanyl Propionamide 252.37 Sulfur-containing; moderate lipophilicity
(S)-2-Amino-N-(4-chloro-benzyl)-propionamide (2061996-79-8) C₁₀H₁₃ClN₂O 4-chloro Single 4-chloro-benzyl Propionamide 212.68 Electron-withdrawing Cl; potential reactivity
(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide (153117-08-9) C₁₄H₂₂N₂O₂ 4-methoxy Isopropyl, 4-methoxy Propionamide 250.34 Polar methoxy group; increased hydrophilicity
(S)-2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-propionamide (1016698-16-0) C₁₄H₂₀N₂O 4-methyl Cyclopropyl, 4-methyl Propionamide 232.32 Strained cyclopropyl ring; conformational rigidity
(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide (1543401-60-0) C₁₂H₁₈N₂O 4-methyl Methyl, 4-methyl Propionamide 206.29 Compact structure; low steric hindrance
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (70247-73-3) C₁₆H₂₆N₂OS 4-methylsulfanyl Isopropyl, 4-methylsulfanyl Butyramide (branched) 300.45 Extended carbon chain; enhanced lipophilicity

Key Comparative Insights

Substituent Electronic Effects :

  • The 4-methylsulfanyl group in the target compound (SCH₃) is less polar than the 4-methoxy (OCH₃) group in but more lipophilic than the 4-chloro (Cl) group in . The sulfur atom may participate in hydrogen bonding or metal coordination, unlike the methoxy or chloro analogs .
  • Electron-withdrawing groups (e.g., Cl in , nitro/trifluoromethyl in ) increase reactivity for nucleophilic substitution, whereas electron-donating groups (e.g., methoxy in ) stabilize aromatic systems .

Steric and Conformational Features: The ethyl group in the target compound balances steric bulk and flexibility compared to the isopropyl () and cyclopropyl () groups, which impose greater steric hindrance.

Physicochemical Properties :

  • Lipophilicity : The target compound’s methylsulfanyl group enhances lipophilicity relative to methoxy () or methyl () analogs. The butyramide derivative () further increases hydrophobicity due to its longer chain .
  • Solubility : Polar substituents like methoxy () or smaller N-alkyl groups (methyl in ) improve aqueous solubility compared to sulfur- or chloro-substituted analogs .

Synthetic and Functional Implications: Reactions involving chloromethylpyrazole () demonstrate that N-substitution with amides proceeds with moderate yields (~40–60%), suggesting similar synthetic accessibility for the target compound’s analogs .

Research and Application Considerations

  • Medicinal Chemistry : The target compound’s sulfur moiety and ethyl group may enhance blood-brain barrier penetration or target enzyme interactions, as seen in thioether-containing drugs. However, the discontinued status () limits current data on bioactivity.
  • Material Science : The methylsulfanyl group’s electronic properties could be exploited in coordination polymers or catalysts, though this remains speculative without direct evidence.

Biological Activity

(S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide, with the molecular formula C13H20N2OS, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H20N2OS
  • CAS Number : 1353994-82-7
  • Molecular Weight : 252.38 g/mol

The compound features an amino group, an ethyl group, and a benzyl group substituted with a methylsulfanyl moiety. This unique structure may influence its biological interactions and activity.

The biological activity of (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to modulate the activity of various biological targets, which may include:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could bind to specific receptors, influencing signaling pathways related to pain perception and inflammation.

In Vitro Studies

Recent studies have explored the inhibitory effects of this compound on various enzymes and receptors:

  • Polo-like Kinase 1 (Plk1) : Research indicates that similar compounds have shown significant inhibitory activity against Plk1, a target in cancer therapy. Structure-activity relationship studies have identified compounds with over 10-fold higher activity compared to traditional inhibitors .

Table 1: Comparative Inhibition Data

Compound NameTargetIC50 (μM)Reference
(S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamidePlk1TBD
Arachidonic AcidFABP43.42
Compound 25aFABP42.97

Case Studies

Several case studies have highlighted the potential therapeutic applications of (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide:

  • Cancer Therapy : Inhibitors targeting Plk1 are being investigated for their role in mitigating tumor growth. Compounds with similar structures have demonstrated promising results in preclinical models, suggesting that (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide may share these properties.
  • Neurodegenerative Diseases : In silico studies suggest that compounds affecting similar pathways could be beneficial in treating neurodegenerative conditions by modulating enzyme activities related to amyloid-beta peptide interactions .

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide is limited, analogs have shown varying degrees of stability and bioavailability. Toxicity profiles are essential for determining the safety of this compound in therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.